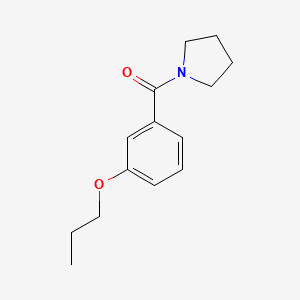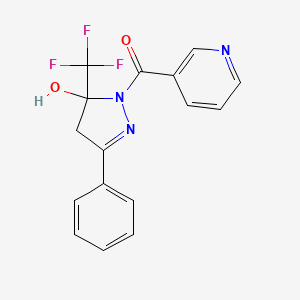![molecular formula C20H22N4O3 B5011506 1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)
1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been shown to have promising effects in various studies.
Mecanismo De Acción
The mechanism of action of MP-10 involves the modulation of various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. MP-10 has been shown to increase the levels of these neurotransmitters in the brain, which can lead to improvements in mood, cognition, and behavior.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improvements in mood and cognition. MP-10 has also been shown to have antioxidant and anti-inflammatory effects, which can help to protect the brain from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. However, MP-10 has some limitations in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of MP-10. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the study of MP-10 in animal models of neurodegenerative disorders, such as Parkinson's disease. Additionally, the potential use of MP-10 in combination with other drugs for the treatment of depression and anxiety should be explored.
Conclusion:
In conclusion, MP-10 is a promising chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in the treatment of depression, anxiety, and addiction, as well as its potential use in the treatment of neurodegenerative disorders, make it an important area of study. Further research is needed to fully understand the mechanism of action and potential benefits of MP-10.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 2-methoxybenzoyl chloride with 4-(2-pyridinyl)-1-piperazinecarboxylic acid, followed by the reaction with 2,5-pyrrolidinedione. This process results in the formation of MP-10, which is a white solid with a molecular weight of 400.5 g/mol.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, particularly in the treatment of depression, anxiety, and addiction. MP-10 has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-27-17-7-3-2-6-15(17)24-19(25)14-16(20(24)26)22-10-12-23(13-11-22)18-8-4-5-9-21-18/h2-9,16H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWOBUUOCNCFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

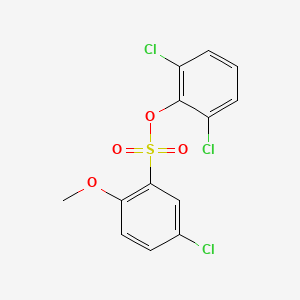
![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5011429.png)
![2-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5011438.png)
![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)
![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)
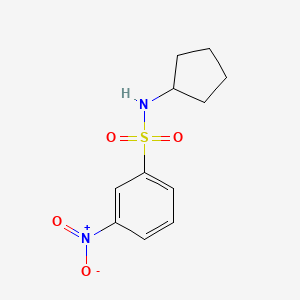
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
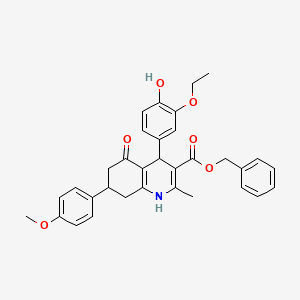
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
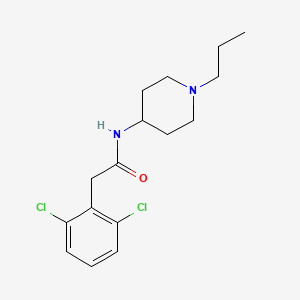
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)
